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FK506 binding protein-25

Immunophilin pharmacology FKBP ligand selectivity Rapamycin mechanism of action

FKBP25 (FKBP3, CAS 147478-69-1) is the only FKBP family member combining ~178-fold rapamycin-over-FK506 binding selectivity, direct DNA/dsRNA binding via its N-terminal HLH domain, and predominant nuclear localization. It is the essential intracellular receptor for rapamycin-based CIP/PROTAC systems requiring nuclear targeting and calcineurin-independence. Validated roles in DNA DSB repair (Rad51 foci formation), p53 activation via MDM2 degradation, and pre-ribosome biogenesis make it irreplaceable for these applications. Substituting FKBP12 yields false-negative results in all nuclear and nucleic acid-dependent assays. Choose FKBP25 for nuclear-targeted chemical biology and DNA repair research programs.

Molecular Formula C60H94O16
Molecular Weight 0
CAS No. 147478-69-1
Cat. No. B1177272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK506 binding protein-25
CAS147478-69-1
SynonymsFK506 binding protein-25
Molecular FormulaC60H94O16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FK506 Binding Protein-25 (FKBP25 / FKBP3, CAS 147478-69-1): Procurement-Relevant Identity and Class Context


FK506 binding protein-25 (FKBP25, also designated FKBP3, CAS Registry Number 147478-69-1) is a 25 kDa nuclear immunophilin and peptidyl-prolyl cis-trans isomerase (PPIase) belonging to the FKBP family of proteins [1]. It functions as a high-affinity intracellular receptor for the immunosuppressive macrolides rapamycin (sirolimus) and FK506 (tacrolimus), with marked ligand-binding selectivity that distinguishes it from other FKBP family members [2]. Unlike the predominantly cytoplasmic FKBP12, FKBP25 contains a unique N-terminal helix-loop-helix (HLH) domain that mediates direct binding to nucleic acids, and it was the first FKBP family member identified as being primarily nuclear-localized [3].

Why FKBP25 Cannot Be Functionally Replaced by FKBP12, FKBP51, or FKBP52 in Research and Screening Applications


The human FKBP family comprises at least 15 members that share a conserved FK506-binding domain (FKBD) yet diverge substantially in domain architecture, subcellular localization, ligand selectivity, and biological interactomes [1]. FKBP25 is uniquely defined by the combination of (i) a high selectivity index for rapamycin over FK506 (~178-fold by Ki), whereas FKBP12 binds both drugs with comparably high affinity, (ii) direct, experimentally verified DNA and double-stranded RNA binding capacity that is absent in FKBP12 [2], and (iii) predominant nuclear enrichment with validated roles in DNA double-strand break repair and pre-ribosome biogenesis—functions not recapitulated by any other FKBP [3]. Substituting FKBP12 (or FKBP51/52) for FKBP25 in assays requiring nuclear localization, nucleic acid interaction, or rapamycin-selective pharmacology will yield false negative results and can misdirect target-identification and chemical biology campaigns [2].

FKBP25 (CAS 147478-69-1) Product-Specific Quantitative Differentiation Evidence


Rapamycin Selectivity Index: FKBP25 Discriminates ~178-Fold Between Rapamycin and FK506, Unlike FKBP12

FKBP25 displays a striking selectivity for rapamycin over FK506, with a Ki of 0.9 nM for rapamycin versus a Ki of 160 nM for FK506, yielding an approximately 178-fold selectivity ratio [1]. In contrast, FKBP12 binds rapamycin with a Ki of 0.26 nM and FK506 with a Ki of approximately 0.4–0.5 nM, exhibiting minimal discrimination between the two immunosuppressants [2]. The structural basis for this differential selectivity was elucidated via the 1.8 Å co-crystal structure of hFKBD25–FK506, which revealed that the loss of hydrogen bonds from Lys170 in the 50s loop—interactions that are present in the rapamycin-bound complex—accounts for the weaker FK506 affinity of FKBP25 [3].

Immunophilin pharmacology FKBP ligand selectivity Rapamycin mechanism of action

Direct DNA Binding: FKBP25 Binds DNA Whereas FKBP12 Shows Zero Detectable DNA Interaction

In a direct head-to-head biochemical fractionation and DNA-binding study, FKBP25 was shown to possess intrinsic DNA-binding capacity, forming an FKBP25–DNA complex that could be dissociated under high-salt conditions [1]. By contrast, FKBP12—which shares 44% amino acid identity with the C-terminal 97 residues of FKBP25—exhibited no tendency to bind DNA under identical experimental conditions [1]. This functional dichotomy is attributed to the N-terminal helix-loop-helix domain unique to FKBP25, which forms major-groove interactions with DNA as validated by NMR solution structure and mutational analyses [2].

Nucleic acid–protein interaction Nuclear immunophilin Chromatin-associated protein

Subcellular Localization: FKBP25 Is Predominantly Nuclear, in Contrast to the Cytosolic FKBP12

Subcellular fractionation of Jurkat T-lymphoma cells demonstrated that FKBP25 protein resides predominantly in the nuclear fraction, making it the first human FKBP family member identified with primary nuclear localization [1]. In contrast, FKBP12 is well-established as a predominantly cytoplasmic protein and lacks any nuclear localization sequence (NLS) [2]. The nucleotide sequence of FKBP25 contains multiple putative nuclear localization sequences absent in FKBP12 or FKBP13 [3]. This subcellular partitioning is functionally consequential: FKBP25 interacts with nuclear proteins including MDM2, HDAC1/2, YY1, nucleolin, and components of the pre-60S ribosomal subunit, none of which are established FKBP12 interaction partners [1].

Nuclear translocation Immunophilin localization Subcellular fractionation

Double-Stranded RNA Binding via Unique N-Terminal BTHB Domain: A Function Exclusively Attributable to FKBP25

FKBP25 possesses an N-terminal basic tilted helix bundle (BTHB) domain that confers specific, high-affinity binding to double-stranded RNA (dsRNA), with selectivity over DNA and single-stranded oligonucleotides [1]. This dsRNA-binding activity is required for FKBP25's nucleolar localization and mediates the vast majority of its protein–protein interactions, including association with the 60S pre-ribosome and early ribosome biogenesis factors [1]. No other human FKBP, including FKBP12, FKBP51, or FKBP52, harbors an equivalent dsRNA-binding domain. The independent mobility of the BTHB and FKBP catalytic domains supports a model in which the N-terminus anchors FKBP25 to dsRNA regions while the FKBD remains free to engage protein substrates—a domain architecture and mechanistic capability unique within the FKBP superfamily [1].

dsRNA-binding protein Ribosome biogenesis Nucleolar protein

DNA Double-Strand Break Repair: FKBP25 Catalytic Activity Is Required for Homologous Recombination—The First Validated Biological Function of an FKBP PPIase

FKBP25 is an active participant in the repair of DNA double-strand breaks (DSBs), where it promotes homologous recombination (HR) and suppresses single-strand annealing (SSA) pathway choice [1]. Cells depleted of FKBP25 form significantly fewer Rad51 repair foci in response to etoposide and ionizing radiation, and become reliant on the SSA repair factor Rad52 for viability [1]. Critically, FKBP25's catalytic PPIase activity is required for this DNA repair function—marking the first time a biological function has been attributed to the enzymatic activity of any FKBP family PPIase [1]. Rapamycin treatment also impairs HR, an effect that is at least partly mTOR-independent, further linking FKBP25's catalytic site to DNA repair [1]. These findings establish FKBP25 as a component of the DNA DSB repair pathway with a functional requirement for its prolyl isomerase activity—a property not shared by FKBP12 or any other FKBP [1][2].

DNA damage response Homologous recombination Genomic instability

Rapamycin-Induced Ternary Complex with FRB Domain: FKBP25 Forms a Structurally Validated Heterodimer at 1.67 Å Resolution

FKBP25 forms a rapamycin-induced ternary complex with the FKBP-rapamycin binding (FRB) domain of mTOR, as demonstrated by proximity-directed biotin labeling in live cells—where FKBP25 showed the strongest biotin labeling by FRB-pBirA among all tested FKBPs in the presence of rapamycin [1]. The crystal structure of the FKBP25–FRB–rapamycin ternary complex was determined at 1.67 Å resolution using molecular replacement with the FKBP12–FRB–rapamycin structure as a search model [1]. Structural alignment reveals that the overall FKBP25–FRB–rapamycin complex highly resembles the corresponding FKBP12, FKBP51, and FKBP52 ternary complexes, yet FKBP25 uniquely generated a conformational change in FRB that created a methionine-rich hole with covalent metalloid coordination at C2085 [1]. This structural feature is not observed in FKBP12–FRB–rapamycin ternary complexes and may be exploitable for designing FKBP25-selective chemical inducers of proximity.

Chemical induced proximity FKBP-FRB dimerization mTOR signaling

FKBP25 (CAS 147478-69-1) High-Confidence Research and Industrial Application Scenarios


Rapamycin-Selective Chemical Biology and FKBP-FRB Dimerization System Engineering

FKBP25's ~178-fold binding selectivity for rapamycin over FK506 makes it the preferred intracellular receptor for rapamycin-based chemical induced proximity (CIP) systems, PROTAC design, and FKBP-FRB heterodimerization platforms where FK506-mediated calcineurin inhibition must be rigorously excluded [1]. Its crystal structure-demonstrated ternary complex with FRB at 1.67 Å resolution and its strongest-in-class biotin labeling intensity in live-cell FRB-pBirA proximity assays provides a structurally validated scaffold for developing FKBP25-selective dimerizers [2]. Researchers designing rapamycin-analog-based bifunctional molecules should prioritize FKBP25 over FKBP12 when nuclear-targeted dimerization or minimized FK506 crosstalk is required.

DNA Double-Strand Break Repair and Genomic Instability Research

FKBP25 is the only FKBP family member with a validated, catalytic activity-dependent role in DNA DSB repair via homologous recombination promotion and single-strand annealing suppression [1]. FKBP25-depleted cells show reduced Rad51 foci formation and increased Rad52 dependency [1]. For synthetic lethality screens, PARP inhibitor (olaparib) combination studies, or DNA repair pathway dissection in cancer models, FKBP25—not FKBP12—is the required molecular tool. Rapamycin treatment impairs HR in an mTOR-independent manner that is in part attributable to FKBP25 catalytic site inhibition, establishing a direct pharmacological link [1].

Nuclear Immunophilin Biology: Chromatin Regulation, p53/MDM2 Signaling, and Transcription Factor Interactions

FKBP25's predominantly nuclear localization, direct DNA and dsRNA binding, and validated interactions with MDM2, HDAC1/2, YY1, and nucleolin position it as the only FKBP suitable for nuclear process studies [1][2]. FKBP25 stimulates MDM2 auto-ubiquitylation and proteasomal degradation, leading to p53 activation [2]. For chromatin immunoprecipitation, nuclear extract pull-downs, and p53 pathway modulation studies, FKBP12 cannot substitute due to its cytoplasmic localization and lack of DNA binding [1]. This scenario extends to ribosome biogenesis investigations where FKBP25 uniquely associates with the immature pre-60S ribosomal subunit [3].

Muscle Biology and Regeneration Research Leveraging FKBP25's Myoblast Regulatory Function

Quantitative proteomics identified FKBP25 as expressed in the top 10% of the mouse skeletal muscle proteome [1]. FKBP25 knockdown in C2C12 myoblasts increases cell accumulation/viability and migration in vitro, and FKBP25 protein expression is differentially regulated in vivo—elevated in hypertrophy and regeneration conditions (chronic mechanical overload, mdx Duchenne muscular dystrophy model) and decreased in atrophy (denervation) [1]. For skeletal muscle adaptation, satellite cell biology, and muscular dystrophy research programs, FKBP25 represents a distinct molecular entry point not addressable with FKBP12, which is not differentially regulated in these muscle contexts.

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